Cas no 565453-22-7 (1-(1,3-benzothiazol-2-yl)piperidin-4-amine)

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is a heterocyclic compound featuring a benzothiazole core linked to a piperidin-4-amine moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of bioactive molecules. The benzothiazole group enhances binding affinity to biological targets, while the piperidin-4-amine moiety offers functionalization potential for further derivatization. Its rigid scaffold and amine functionality make it valuable in drug discovery, particularly for CNS-targeting compounds and enzyme inhibitors. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, facilitating its use in medicinal chemistry research. Its synthetic accessibility further supports its utility in high-throughput screening and lead optimization studies.
1-(1,3-benzothiazol-2-yl)piperidin-4-amine structure
565453-22-7 structure
Product Name:1-(1,3-benzothiazol-2-yl)piperidin-4-amine
CAS No:565453-22-7
MF:C12H15N3S
MW:233.332600831985
CID:871386
Update Time:2026-04-29

1-(1,3-benzothiazol-2-yl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-benzothiazol-2-yl)piperidin-4-amine
    • 1-(2-BENZOTHIAZOLYL)-4-PIPERIDINAMINE
    • 1-(2-benzothiazolyl)-4-piperidinylamine
    • 1-(BENZO[D]THIAZOL-2-YL)-4-PIPERIDINAMINE
    • 2-[1-(4-aminopiperidinyl)]benzothiazole
    • 4-piperidinamine,1-(2-benzothiazolyl)-
    • AG-F-98676
    • CTK5A5315
    • KB-193834

Experimental Properties

  • Density: 1.253

1-(1,3-benzothiazol-2-yl)piperidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10154-1G
1-(1,3-benzothiazol-2-yl)piperidin-4-amine
565453-22-7 95%
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¥ 2,455.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10154-5G
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¥ 7,359.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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1-(1,3-benzothiazol-2-yl)piperidin-4-amine
565453-22-7 95%
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¥ 10,916.00 2023-03-17
Enamine
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1-(1,3-benzothiazol-2-yl)piperidin-4-amine
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Enamine
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Additional information on 1-(1,3-benzothiazol-2-yl)piperidin-4-amine

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine: A Comprehensive Overview

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (CAS No: 565453-22-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzothiazole ring system with a piperidine amine group. The benzothiazole moiety, a bicyclic structure consisting of a benzene ring fused to a thiazole ring, is known for its versatile reactivity and potential applications in drug design. The piperidine group, on the other hand, introduces additional flexibility and hydrogen bonding capabilities, making this compound a promising candidate for various biological and chemical studies.

Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic properties and molecular interactions of 1-(1,3-benzothiazol-2-yl)piperidin-4-amine. Using state-of-the-art quantum mechanical calculations, scientists have been able to map out the compound's electronic distribution and identify key regions of reactivity. These insights have been instrumental in understanding how the molecule interacts with biological targets, such as enzymes and receptors, paving the way for its potential use in drug discovery.

The synthesis of 1-(1,3-benzothiazol-2-yl)piperidin-4-amine involves a multi-step process that typically begins with the preparation of the benzothiazole core. This is often achieved through condensation reactions involving o-aminothiophenol or related compounds. The subsequent introduction of the piperidine group requires careful optimization to ensure high yields and purity. Recent studies have explored alternative synthetic routes, including microwave-assisted synthesis and catalytic methods, which promise to enhance efficiency and scalability.

In terms of applications, 1-(1,3-benzothiazol-2-yl)piperidin-4-amine has shown promise in several areas. One notable application is its use as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can be readily functionalized to introduce additional substituents, thereby expanding its chemical diversity and potential utility in drug design. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties.

Another area where 1-(1,3-benzothiazol-2-yl)piperidin-4-amine has shown potential is in catalysis. Its ability to coordinate with metal ions makes it a valuable ligand in transition metal-catalyzed reactions. Recent studies have highlighted its role in asymmetric catalysis, where it has been used to facilitate enantioselective reactions with high efficiency and selectivity.

The pharmacological profile of 1-(1,3-benzothiazol-2-yL)piperidin--4-amine has also been explored extensively. Preclinical studies have revealed that this compound exhibits moderate activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has been shown to possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

From an environmental standpoint, the biodegradability and toxicity of 1-(1,bz-thiazol--yl)piperidine--amine have been assessed to ensure its safe use in industrial and therapeutic applications. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint.

In conclusion, 1-(1,bz-thiazol--yl)piperidine--amine (CAS No: 565453--22--7) is a versatile compound with a wide range of applications in organic chemistry and pharmacology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and catalytic systems.

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